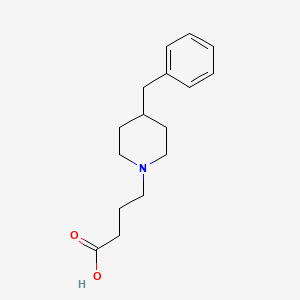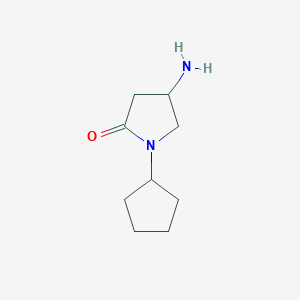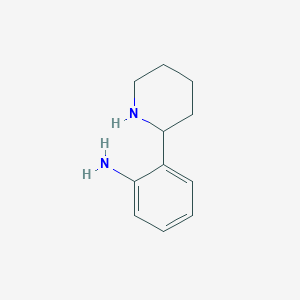![molecular formula C10H7N3O4 B12114084 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine ring fused with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The imidazolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
Reduction: 5-[1-(4-Amino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione has been explored for its applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazolidine ring can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-[1-(4-Amino-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione: A reduced form with different biological activity.
5-[1-(4-Methoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione: A substituted derivative with altered chemical properties.
Uniqueness
5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to its specific combination of a nitrophenyl group and an imidazolidine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
(5Z)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-5H,(H2,11,12,14,15)/b8-5- |
InChI Key |
MSTWOYMTYLWAGQ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)





![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)


